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11-Hydroxy-9,12-octadecadienoic acid

Cytochrome P450 profiling Bis-allylic hydroxylation Linoleic acid metabolism

11-Hydroxy-9,12-octadecadienoic acid (synonym: 11-HODE) is a regio- and stereo-isomer of hydroxyoctadecadienoic acid, bearing a single hydroxy substituent at the bis-allylic C11 position of linoleic acid. Unlike the more abundant 9-HODE and 13-HODE isomers which are produced predominantly by lipoxygenase (LOX) enzymes or via non-enzymatic free-radical peroxidation , 11-HODE is generated almost exclusively by cytochrome P450 monooxygenases (CYPs) through bis-allylic hydroxylation.

Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
CAS No. 143288-68-0
Cat. No. B114741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxy-9,12-octadecadienoic acid
CAS143288-68-0
Synonyms11-HODE
11-hydroxy-9,12-octadecadienoic acid
11-hydroxy-9Z,12Z-octadecadienoic acid
Molecular FormulaC18H32O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCC=CC(C=CCCCCCCCC(=O)O)O
InChIInChI=1S/C18H32O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11-12,14-15,17,19H,2-10,13,16H2,1H3,(H,20,21)/b14-11-,15-12-
InChIKeyGIJZWHLTBMCTJV-GFCQZRJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Hydroxy-9,12-octadecadienoic acid (CAS 143288-68-0): The Bis-Allylic HODE for Cytochrome P450 Activity Profiling


11-Hydroxy-9,12-octadecadienoic acid (synonym: 11-HODE) is a regio- and stereo-isomer of hydroxyoctadecadienoic acid, bearing a single hydroxy substituent at the bis-allylic C11 position of linoleic acid. Unlike the more abundant 9-HODE and 13-HODE isomers which are produced predominantly by lipoxygenase (LOX) enzymes or via non-enzymatic free-radical peroxidation [1], 11-HODE is generated almost exclusively by cytochrome P450 monooxygenases (CYPs) through bis-allylic hydroxylation [2]. This unique biosynthetic origin at the bis-allylic carbon, combined with its inherent chemical instability under acidic conditions, renders 11-HODE a transient metabolic intermediate that decomposes to 9-HODE and 13-HODE [2]. These properties position 11-HODE as a highly specific functional probe for CYP-mediated lipid oxidation, particularly for CYP3A/3A1 isoforms [3][4].

Why 9-HODE (CAS 98524-19-7) or 13-HODE (CAS 29623-28-7) Cannot Replace 11-HODE in CYP-Activity Studies


Generic substitution of 11-HODE with the more commercially common 9-HODE or 13-HODE isomers fails at the level of biosynthetic specificity and chemical stability. 9-HODE and 13-HODE are formed by multiple redundant pathways—including 12/15-LOX, 15-LOX-1, and non-enzymatic autoxidation—making them ambiguous markers of specific enzymatic activity [1]. In contrast, 11-HODE production is tightly coupled to CYP bis-allylic hydroxylase activity, specifically CYP1A2, CYP2C8/9/19, and CYP3A4 in humans, and is the predominant linoleic acid metabolite in untreated rodent and human fetal liver microsomes [2][3]. Furthermore, 11-HODE is chemically labile, readily decomposing to 9(R,S)-HODE and 13(R,S)-HODE under acidic extraction conditions unless pH is strictly maintained at 5–6 [4]; this instability means that the absence of 11-HODE in a sample may reflect analytical workup rather than biological truth, a complicating factor that does not symmetrically apply to the more stable 9- and 13-HODE isomers. For these reasons, a study designed to interrogate CYP-mediated lipid metabolism requires authentic 11-HODE as both a reference standard and a unique metabolic endpoint.

Quantitative Differential Evidence: 11-HODE vs. 9-HODE, 13-HODE, and 15-HETE for Scientific Selection


Bis-Allylic Hydroxylation Specificity: 11-HODE as a Major CYP-Monooxygenase Product versus 9-/13-HODE Formed via LOX and Autoxidation

In phenobarbital-induced rat liver microsomes incubated with [14C]linoleic acid, 11-HODE (59% R enantiomer) was identified as the main monohydroxy product, alongside 8-HODE and 14-HODE [1]. Under identical incubation conditions, 9-HODE and 13-HODE were produced with markedly higher stereoselectivity (80–82% R enantiomer) and were shown to derive, at least in part, from the decomposition of the unstable 11-HODE intermediate when extractive isolation was performed below pH 5–6 [1]. Critically, 11-HODE formation was not detectable when linoleic acid was incubated with purified CYP1A1, CYP2B1, CYP2B4, CYP2E1, CYP3A6, or CYP4A1 in a reconstituted system, indicating that the bis-allylic hydroxylase activity is catalyzed by distinct, constitutive P450 isoforms not represented in that panel [2]. In human liver microsomes, 11-HODE was the major hydroxy metabolite formed from linoleic acid, whereas arachidonic acid was preferentially hydroxylated at C13, C10, C19, and C7 [2]. This positions 11-HODE as a compound-specific readout of a dedicated CYP bis-allylic hydroxylase activity that cannot be inferred from measurements of 9-HODE or 13-HODE.

Cytochrome P450 profiling Bis-allylic hydroxylation Linoleic acid metabolism Enzyme specificity

Selective Inducibility by Dexamethasone: 10-Fold Upregulation of 11-HODE Formation vs. 17-/18-HODE and 13-/15-HETE

In male Sprague-Dawley and Fischer rat liver microsomes, treatment with the synthetic glucocorticoid dexamethasone selectively increased 11-HODE biosynthesis by 10-fold relative to untreated controls [1]. Under the same conditions, 18-HODE was also formed but 17-HODE was not augmented to the same extent; microsomes from control rats yielded mainly 18-HODE and 17-HODE, while β-naphthoflavone treatment resulted in non-selective hydroxylation at C8, C11, C14, C16, C17, and C18 [1]. The CYP3A-selective inhibitor troleandomycin (50 µM) inhibited 11-HODE biosynthesis by 90%, and in microsomes from dexamethasone-treated rats, troleandomycin exhibited an ED50 of 1 µM for 11-HODE suppression, with polyclonal anti-CYP3A1 antibodies also blocking activity [1][2]. In contrast, arachidonic acid-derived metabolites 13-HETE, 10-HETE, 7-HETE, 19-HETE, and 20-HETE were induced by dexamethasone but did not exhibit the same magnitude of selective fold-change as 11-HODE [1]. In human systems, recombinant CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 all converted [14C]linoleic acid to 11-HODE, but CYP3A4 was the dominant contributor in adult human liver microsomes, as demonstrated by inhibition with 7,8-benzoflavone and furafylline [2].

CYP3A induction Dexamethasone Drug metabolism Bis-allylic hydroxylation

Chemical Instability Under Acidic Conditions: 11-HODE Converts to 9-HODE and 13-HODE, a Property Absent in 15-HETE and Linoleic Acid

At pH below 5–6, 11-HODE (59% R enantiomer) undergoes rapid non-enzymatic decomposition to yield 9(R,S)-HODE and 13(R,S)-HODE, as demonstrated by extractive isolation experiments using [14C]linoleic acid [1]. This conversion is effectively prevented by performing organic extraction at pH 5–6, confirming that chemically intact 11-HODE is only recoverable under narrowly controlled pH conditions [1]. In contrast, 15-HETE (the arachidonic acid-derived analog) and linoleic acid (the precursor) are stable across a broad pH range and do not undergo analogous pH-dependent rearrangement. The stereochemical basis of this instability has been elucidated: 11-HODE is a bis-allylic alcohol, rendering the C9 and C13 positions susceptible to double-bond migration and oxygen insertion, leading to the more stable conjugated diene systems of 9-HODE (10E,12Z) and 13-HODE (9Z,11E) [2]. This property means that in standard acidic lipid extraction protocols, 11-HODE is frequently lost or underestimated, whereas 9-HODE and 13-HODE are artifactually inflated.

Analytical chemistry Metabolite stability pH-dependent decomposition Lipid extraction

Exclusion from PPARγ Agonist Panels: 11-HODE Is Not a PPARγ Partial Agonist Unlike 9-, 10-, 12-, and 13-HODE Isomers

A comprehensive 2020 study systematically evaluated the PPARγ agonist activity of 12 HODE isomers—including 9-, 10-, 12-, and 13-HODEs with various (E,E), (Z,E), and (E,Z) configurations—using dual-luciferase reporter assays in HEK293 cells [1]. All tested HODE isomers demonstrated PPARγ-binding affinity by WaterLOGSY NMR and in silico docking, but they exhibited divergent agonist activities: 9-(E,E)-HODE tended to decrease PPARγ-target gene expression, while 10-(Z,E)-HODE and 12-(Z,E)-HODE were proposed as biomarkers for early-stage diabetes based on their PPARγ agonist activity [1]. Notably, 11-HODE was entirely absent from this panel of 12 HODE isomers [1]. Its exclusion likely reflects the compound's chemical instability and its distinct biosynthetic origin (CYP bis-allylic hydroxylation rather than LOX or free-radical oxidation), which places it outside the canonical lipid peroxidation-derived HODE landscape. This pharmacological gap means that 11-HODE does not share the PPARγ-mediated pro-adipogenic or insulin-sensitizing effects attributed to 9- and 13-HODE isomers, positioning it instead as a purely metabolic probe.

PPARγ agonist Nuclear receptor HODE isomer pharmacology Diabetes target

Validated Application Scenarios for 11-Hydroxy-9,12-octadecadienoic acid (11-HODE) Based on Quantitative Differentiation Evidence


CYP3A Activity Profiling in Preclinical Drug Metabolism Studies

When a pharmaceutical development team needs to assess CYP3A induction or inhibition in rodent or human hepatocyte models, 11-HODE serves as a highly selective functional endpoint. Unlike 6β-hydroxytestosterone or midazolam hydroxylation, which are CYP3A-specific but require separate LC-MS/MS methods, 11-HODE can be incorporated into an existing linoleic acid oxylipin panel. The 10-fold induction by dexamethasone and the ED50 of 1 µM for troleandomycin inhibition [1][2] provide a robust quantitative window for distinguishing CYP3A modulators from compounds that affect LOX or autoxidation pathways.

pH-Controlled Analytical Reference Standard for HODE Interconversion Studies

For analytical laboratories developing LC-MS/MS methods for oxylipin profiling in plasma or tissue, authentic 11-HODE is indispensable as a reference standard to validate extraction protocols. Because 11-HODE decomposes to 9-HODE and 13-HODE at pH < 5–6 [1], it serves as an internal quality control to confirm that sample workup has been performed under pH-controlled conditions, preventing the artifactual overestimation of 9- and 13-HODE while confirming the genuine presence or absence of 11-HODE.

Bis-Allylic Hydroxylation Mechanism Studies in CYP Enzymology

Enzymologists investigating the catalytic mechanism of CYP-mediated bis-allylic hydroxylation require 11-HODE as both a product standard and a mechanistic probe. Deuterium-labeling experiments have demonstrated that [11S-2H]linoleic acid is metabolized to 13R-HODE with 24% deuterium retention, while [11R-2H]linoleic acid yields 13R-HODE with 71% retention [1]. These stereochemical outcomes are only interpretable when authentic 11-HODE is used to confirm the bis-allylic intermediate, distinguishing the CYP hydroxylation mechanism from the suprafacial oxygen insertion of LOX enzymes.

PPARγ-Independent Linoleic Acid Metabolite for Adipocyte or Macrophage Signaling Studies

In studies examining the role of linoleic acid metabolites in adipogenesis or macrophage polarization, where PPARγ activation is a confounding variable, 11-HODE offers a unique tool. The comprehensive HODE isomer panel analysis demonstrated that 9-, 10-, 12-, and 13-HODE isomers all exhibit PPARγ agonist or partial agonist activity [1], whereas 11-HODE was excluded from the panel and lacks any published PPARγ activity. This renders 11-HODE a suitable negative control or a PPARγ-silent metabolite for dissecting PPARγ-independent signaling mechanisms.

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